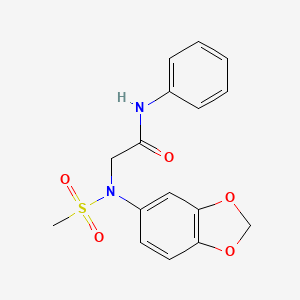
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, also known as MDG-1, is a novel compound that has gained attention in the scientific community due to its potential therapeutic properties. MDG-1 is a small molecule inhibitor that targets the enzyme glycogen synthase kinase-3β (GSK-3β). This enzyme is involved in various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis. Inhibition of GSK-3β has been suggested as a potential therapeutic strategy for various diseases, including cancer, diabetes, and Alzheimer's disease.
Mecanismo De Acción
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide targets the enzyme GSK-3β, which is involved in various signaling pathways that regulate cellular processes. Inhibition of GSK-3β by N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide leads to the activation of various downstream signaling pathways, including the Wnt/β-catenin pathway, the PI3K/Akt pathway, and the mTOR pathway. Activation of these pathways has been shown to have therapeutic potential in various diseases.
Biochemical and physiological effects:
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to have various biochemical and physiological effects in preclinical models. In vitro studies have shown that N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide inhibits cell proliferation and induces apoptosis in cancer cells. In animal models of diabetes, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to improve glucose tolerance and insulin sensitivity. In animal models of Alzheimer's disease, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been shown to improve cognitive function and reduce amyloid plaque deposition.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been shown to have high selectivity for GSK-3β, which reduces the potential for off-target effects. However, N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide also has some limitations. It has poor solubility in aqueous solutions, which can limit its use in some experiments. It also has limited stability in biological fluids, which can limit its use in in vivo studies.
Direcciones Futuras
There are several future directions for the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide. One potential direction is the development of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide analogs with improved pharmacological properties. Another direction is the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in combination with other therapeutic agents, such as chemotherapy drugs or immunotherapies. Finally, the study of N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide in clinical trials for various diseases, including cancer, diabetes, and Alzheimer's disease, is an important future direction.
Métodos De Síntesis
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide can be synthesized using a multi-step process that involves the reaction of various reagents. The synthesis method has been described in detail in a research article published in the Journal of Medicinal Chemistry. The synthesis involves the reaction of 2,3-dihydroxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-methyl-N-phenylglycinamide to form the corresponding amide. The final step involves the reaction of the amide with methylsulfonyl chloride in the presence of a base to form N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide.
Aplicaciones Científicas De Investigación
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide has been studied extensively in preclinical models for its potential therapeutic properties. In vitro studies have shown that N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide inhibits GSK-3β activity, leading to the activation of various downstream signaling pathways. This has been shown to have therapeutic potential in various diseases, including cancer, diabetes, and Alzheimer's disease.
Propiedades
IUPAC Name |
2-[1,3-benzodioxol-5-yl(methylsulfonyl)amino]-N-phenylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-24(20,21)18(10-16(19)17-12-5-3-2-4-6-12)13-7-8-14-15(9-13)23-11-22-14/h2-9H,10-11H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXAAXSWFJBEHCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC(=O)NC1=CC=CC=C1)C2=CC3=C(C=C2)OCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-amino-4-(3-pyridinyl)-6,7-dihydro-5H-cyclopenta[b]thieno[3,2-e]pyridine-2-carbonitrile](/img/structure/B5707939.png)

![6-bromo-3-chloro-N'-[(5-chloro-2-thienyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5707948.png)
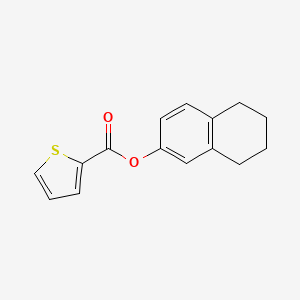

![ethyl 4-[(4-methylphenyl)amino]-1-piperidinecarboxylate](/img/structure/B5707967.png)
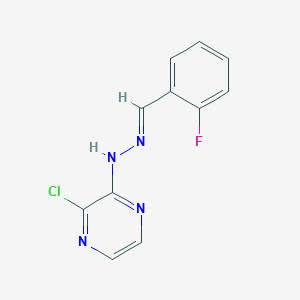
![3-[(3-methoxybenzyl)oxy]-4-methyl-6H-benzo[c]chromen-6-one](/img/structure/B5707973.png)
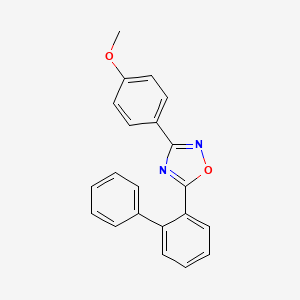
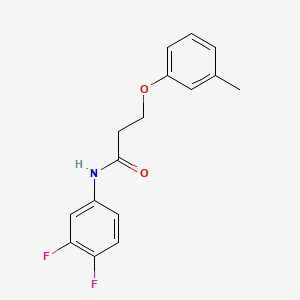
![N'-{[2-(2-bromo-4-tert-butylphenoxy)acetyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5708001.png)
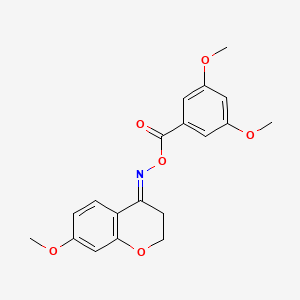
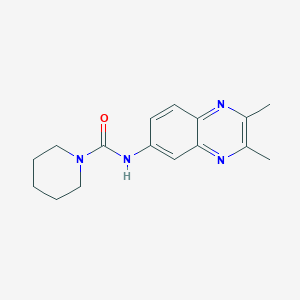
![2-methoxy-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5708033.png)